Prrvrlk
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Overview
Description
Prrvrlk: is a peptide linker used in the construction of fusion proteins. It is a synthetic compound with the chemical formula C40H77N17O8 and a molecular weight of 924.15 g/mol . This compound is primarily utilized in scientific research for its ability to link peptides and proteins, facilitating the study of protein interactions and functions.
Preparation Methods
Synthetic Routes and Reaction Conditions: Prrvrlk is synthesized through custom peptide synthesis methods. The process involves the sequential addition of amino acids to form the desired peptide chain. The synthesis is typically carried out using solid-phase peptide synthesis (SPPS), which allows for the efficient and precise assembly of the peptide .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers that can handle multiple reactions simultaneously, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Prrvrlk undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form disulfide bonds, which are crucial for stabilizing the structure of fusion proteins.
Reduction: Reduction reactions can break disulfide bonds, allowing for the study of protein folding and stability.
Substitution: this compound can participate in substitution reactions where specific amino acids are replaced to modify the peptide’s properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) in aqueous solutions.
Reduction: Dithiothreitol (DTT) or β-mercaptoethanol (BME) under mild conditions.
Major Products: The major products formed from these reactions include modified peptides with altered structural and functional properties, which are essential for studying protein interactions and functions .
Scientific Research Applications
Prrvrlk has a wide range of applications in scientific research, including:
Chemistry: Used as a linker in the synthesis of complex peptides and proteins, facilitating the study of chemical reactions and interactions.
Biology: Employed in the construction of fusion proteins to study protein-protein interactions, cellular signaling pathways, and enzyme functions.
Medicine: Utilized in the development of therapeutic proteins and peptides, including antibody-drug conjugates and protein-based drugs.
Industry: Applied in the production of biopharmaceuticals and diagnostic reagents, enhancing the efficiency and specificity of these products
Mechanism of Action
Prrvrlk exerts its effects by acting as a flexible linker between peptides and proteins. It facilitates the formation of fusion proteins by covalently linking two or more peptide chains. This linkage allows for the study of protein interactions and functions in a controlled manner. The molecular targets and pathways involved include various cellular proteins and enzymes that interact with the fusion proteins .
Comparison with Similar Compounds
- Piragliatin
- CM-10-18
- MK-0941 free base
- AMG-1694
- AZD1656
- Globalagliatin
- Palmitelaidic Acid
- AMG-3969
- RO-28-1675
- AR453588 hydrochloride
- PSN-GK1
- Cadisegliatin
- IHVR-11029
- PF-04991532
- GKA-71
- AZD1092
- Glucokinase activator 6
- Dorzagliatin (Standard)
- GKA50 quarterhydrate
- Glucokinase activator 3
- Nerigliatin
- PF-04279405
- Dorzagliatin
- AM-2394
- BMS-820132
Uniqueness: Prrvrlk is unique due to its specific sequence and structure, which provide flexibility and stability in the formation of fusion proteins. Unlike other peptide linkers, this compound offers a balance between rigidity and flexibility, making it suitable for a wide range of applications in scientific research .
Properties
Molecular Formula |
C40H77N17O8 |
---|---|
Molecular Weight |
924.1 g/mol |
IUPAC Name |
(2S)-6-amino-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-5-(diaminomethylideneamino)-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanoyl]amino]pentanoyl]amino]-3-methylbutanoyl]amino]pentanoyl]amino]-4-methylpentanoyl]amino]hexanoic acid |
InChI |
InChI=1S/C40H77N17O8/c1-22(2)21-29(35(62)55-28(37(64)65)11-5-6-16-41)56-33(60)26(14-9-19-50-39(44)45)54-36(63)30(23(3)4)57-34(61)27(15-10-20-51-40(46)47)53-32(59)25(13-8-18-49-38(42)43)52-31(58)24-12-7-17-48-24/h22-30,48H,5-21,41H2,1-4H3,(H,52,58)(H,53,59)(H,54,63)(H,55,62)(H,56,60)(H,57,61)(H,64,65)(H4,42,43,49)(H4,44,45,50)(H4,46,47,51)/t24-,25-,26-,27-,28-,29-,30-/m0/s1 |
InChI Key |
NNUQRWCIMHYXGY-FLMSMKGQSA-N |
Isomeric SMILES |
CC(C)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CCCN=C(N)N)NC(=O)[C@@H]1CCCN1 |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCCCN)C(=O)O)NC(=O)C(CCCN=C(N)N)NC(=O)C(C(C)C)NC(=O)C(CCCN=C(N)N)NC(=O)C(CCCN=C(N)N)NC(=O)C1CCCN1 |
Origin of Product |
United States |
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